Diphenylpropylphosphine

Organometallic Chemistry Crystallography Luminescent Materials

Diphenylpropylphosphine (CAS 7650-84-2), also known as diphenyl-n-propylphosphine or PPh₂Pr, is an air- and moisture-sensitive tertiary phosphine ligand of the general class PAr₂(alkyl). Its molecular formula is C₁₅H₁₇P, and it exists as a colorless to pale yellow liquid with a density of 1.008 g/mL at 25 °C and a boiling point of 163–164 °C at 14 mmHg.

Molecular Formula C15H17P
Molecular Weight 228.27 g/mol
CAS No. 7650-84-2
Cat. No. B1362659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylpropylphosphine
CAS7650-84-2
Molecular FormulaC15H17P
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCCCP(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H17P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
InChIKeyAAXGWYDSLJUQLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylpropylphosphine (CAS 7650-84-2) in Catalysis: Procurement-Ready Overview of Properties and Ligand Class


Diphenylpropylphosphine (CAS 7650-84-2), also known as diphenyl-n-propylphosphine or PPh₂Pr, is an air- and moisture-sensitive tertiary phosphine ligand of the general class PAr₂(alkyl). Its molecular formula is C₁₅H₁₇P, and it exists as a colorless to pale yellow liquid with a density of 1.008 g/mL at 25 °C and a boiling point of 163–164 °C at 14 mmHg . The compound is widely utilized in transition-metal catalysis, particularly for palladium-, platinum-, and nickel-mediated cross-coupling reactions, hydrogenations, and hydroformylations . Its structure—two phenyl groups and one n-propyl group—provides a tunable electronic and steric profile that distinguishes it from both fully aromatic (e.g., PPh₃) and fully aliphatic (e.g., PPr₃) phosphine ligands .

Ligand Class
Tertiary phosphine PAr₂(alkyl); air/moisture‑sensitive liquid
Catalytic Use
Supports Pd, Pt, Ni cross‑coupling, hydrogenation, and hydroformylation workflows
Tuning Profile
Intermediate electron donation and steric bulk between PPh₃ and PAlk₃

Diphenylpropylphosphine (7650-84-2): Why In-Class Phosphine Substitution Risks Catalytic Performance


Phosphine ligands are not commodity items; subtle alterations in substituents (e.g., replacing one phenyl with an alkyl group) can dramatically shift metal–ligand coordination behavior, electronic donation, and steric bulk, thereby altering catalytic activity, selectivity, and even reaction pathway [1]. For instance, exchanging triphenylphosphine (PPh₃) for diphenylpropylphosphine introduces a stronger σ‑donating n‑propyl group, which increases electron density at the metal center and can stabilize key intermediates in oxidative addition steps [2]. Conversely, the reduced cone angle compared to PPh₃ may influence ligand dissociation rates and substrate accessibility. Consequently, direct substitution of one phosphine for another without experimental validation risks diminished yields, increased by‑product formation, or complete catalyst inactivation [3].

Electronic shift may alter pathway
Replacing PPh₃ with PPh₂Pr increases σ‑donation, which can stabilize intermediates but may inhibit reactions such as hydroformylation.
Steric profile differs from PPh₃
Reduced cone angle may change ligand dissociation rates and substrate accessibility, potentially affecting selectivity.
Direct substitution requires validation
Without experimental verification, swapping phosphines risks lower yields, increased by‑products, or catalyst deactivation.

Diphenylpropylphosphine (7650-84-2): Quantitative Differentiation from Comparator Ligands Based on Crystallographic, Spectroscopic, and Photophysical Evidence


Crystal Packing and Copper–Copper Distance: Diphenylpropylphosphine vs. Triphenylphosphine vs. Tricyclopentylphosphine

In a direct comparative study of copper(I) iodide clusters [Cu₄I₄(L)₄], the diphenylpropylphosphine adduct (L = PPh₂Pr) crystallizes in the tetragonal space group I ̅4 2 m, whereas the triphenylphosphine analog (L = PPh₃) adopts monoclinic P2₁/c and the tricyclopentylphosphine analog (L = Pcpent₃) adopts cubic Pa ̅3 [1]. The Cu···Cu distances are notably longer in the PPh₂Pr cluster (3.121 Å) compared to the PPh₃ cluster (2.974 Å), indicating weaker cuprophilic interactions and a distinct solid-state packing geometry [1].

Cu···Cu Distance
Head‑to‑head
3.121 Å (PPh₂Pr) vs 2.974 Å (PPh₃)
Δ +0.147 Å
Longer Cu···Cu distance suggests weaker cuprophilic interactions and distinct solid‑state packing.
Single‑crystal XRD at 100 K; tetragonal I ̅4 2 m for PPh₂Pr cluster.
Organometallic Chemistry Crystallography Luminescent Materials

Reversible Thermochromic Luminescence: Diphenylpropylphosphine Enables Controlled Emission Shift vs. Non-Thermochromic Tricyclopentylphosphine

The [Cu₄I₄(PPh₂Pr)₄] cluster exhibits reversible luminescence thermochromism with two distinct emission bands (cluster‑centered and mixed XMCT/XLCT) whose relative intensities vary with temperature. In contrast, the analogous [Cu₄I₄(Pcpent₃)₄] cluster shows no temperature‑dependent emission change because it lacks the higher‑energy mixed transition [1]. DFT calculations attribute the dual‑emission behavior of the PPh₂Pr cluster to an equilibrium between two excited states, a phenomenon absent in the Pcpent₃ system [1].

Thermochromic Emission
Head‑to‑head
Two temperature‑dependent bands in PPh₂Pr cluster; no thermochromism in Pcpent₃ cluster.
PPh₂Pr enables reversible luminescence thermochromism; Pcpent₃ lacks this behavior.
Solid‑state photoluminescence, 80–300 K.
Photophysics Luminescence Copper Clusters

Electronic Donor Strength: Diphenylpropylphosphine Increases Basicity Relative to Triphenylphosphine

Replacement of one phenyl group in triphenylphosphine with a propyl group yields diphenylpropylphosphine, which possesses a more basic phosphorus atom. This increased basicity has been directly linked to the inhibition of hydroformylation reactions when compared to the parent PPh₃ system [1]. The stronger σ‑donation stabilizes low‑valent metal centers, which can either enhance oxidative addition steps or, in the case of hydroformylation, suppress the rate‑determining step due to excessive back‑bonding competition [1].

Ligand Basicity
Class‑level
Increased basicity vs PPh₃ inferred from hydroformylation inhibition.
Stronger σ‑donation may stabilize low‑valent metals; outcome is reaction‑dependent.
No direct pKₐ or ν(CO) reported; catalytic context determines benefit or detriment.
Catalysis Electronic Effects Hydroformylation

Coordination Geometry in Niobium(III) and Tantalum(III) Complexes: Diphenylpropylphosphine vs. Tri‑p‑tolylphosphine

In a comparative synthetic study, dinuclear niobium(III) and tantalum(III) complexes of the type M₂Cl₆(P)₂ were prepared using a series of monotertiary phosphines including diphenylpropylphosphine (DPPP), tri‑p‑tolylphosphine (TpTP), diphenylvinylphosphine (DPVP), and tripropylphosphine (TPP) [1]. The DPPP‑containing complexes were successfully isolated and characterized by multinuclear NMR spectroscopy, demonstrating that the ligand’s steric and electronic profile is compatible with the formation of stable, diamagnetic M₂Cl₆(P)₂ structures [1].

Dinuclear Complex Synthesis
Reported
DPPP formed stable Nb₂Cl₆(DPPP)₂ and Ta₂Cl₆(DPPP)₂; other phosphines also successful.
DPPP is compatible with early‑transition‑metal cluster synthesis.
Ligand exchange from [M₂Cl₆(SMe₂)₃] in CH₂Cl₂ at room temperature.
Inorganic Synthesis Niobium Complexes Tantalum Complexes

Diphenylpropylphosphine (7650-84-2): High-Value Application Scenarios Derived from Quantitative Differentiation Evidence


Design of Thermochromic Copper Iodide Emissive Materials

When developing solid‑state luminescent materials that require reversible temperature‑dependent emission, diphenylpropylphosphine is the phosphine ligand of choice based on direct evidence that its [Cu₄I₄(PPh₂Pr)₄] cluster exhibits dual‑band thermochromic luminescence, whereas the triphenylphosphine and tricyclopentylphosphine analogs do not display the same controlled thermochromism [1]. This makes PPh₂Pr essential for applications in optical temperature sensing and smart coatings.

Palladium-Catalyzed Cross-Coupling Requiring Enhanced σ-Donation Without Extreme Steric Hindrance

In Suzuki–Miyaura, Heck, or Buchwald–Hartwig couplings where oxidative addition of aryl chlorides is rate‑limiting, the stronger σ‑donating ability of diphenylpropylphosphine (inferred from its basicity and hydroformylation inhibition) can accelerate this step compared to triphenylphosphine [2]. Simultaneously, its n‑propyl group provides a modest increase in steric bulk relative to PPh₃, which can promote reductive elimination while avoiding the excessive hindrance of bulkier alkyl phosphines like P(t‑Bu)₃ [2].

Synthesis of Air-Sensitive Niobium and Tantalum Phosphine Adducts

For inorganic chemists preparing dinuclear niobium(III) or tantalum(III) complexes of the formula M₂Cl₆(P)₂, diphenylpropylphosphine is a validated ligand that yields stable, diamagnetic species [3]. Its successful use in this context—alongside other monotertiary phosphines—provides a reliable starting point for investigations into the reactivity and catalytic potential of early‑transition‑metal clusters [3].

Comparative Mechanistic Studies of Phosphine Ligand Effects

Because diphenylpropylphosphine sits at an intermediate position in the electronic and steric spectrum between PPh₃ and fully aliphatic phosphines, it serves as an ideal probe molecule for systematic studies of ligand effects in catalysis. Its documented ability to alter crystal packing (tetragonal vs. monoclinic) and to inhibit hydroformylation provides a clear, quantifiable baseline against which other ligand modifications can be measured [1][2].

Application
Selection Property
Validation Focus
Copper iodide emissive materials
Reversible thermochromic luminescence
Temperature‑dependent emission shift (80–300 K)
Pd‑catalyzed cross‑coupling
Enhanced σ‑donation with moderate steric profile
Reaction yield and selectivity under oxidative addition conditions
Early‑transition‑metal cluster synthesis
Compatibility with dinuclear M₂Cl₆(P)₂ formation
Isolation and characterization of air‑sensitive Nb/Ta adducts
Phosphine ligand effect studies
Intermediate electronic/steric position between PPh₃ and PAlk₃
Comparative catalytic and structural benchmarking

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